2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyraldehyde
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Overview
Description
2-(Bicyclo(221)hept-5-en-2-ylmethylene)butyraldehyde is an organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyraldehyde typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with butyraldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyraldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bicyclic structure allows for various substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyric acid.
Reduction: 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyraldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyraldehyde involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ylmethanol: A related compound with a similar bicyclic structure but differing in functional groups.
Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with different substituents and reactivity.
Uniqueness
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyraldehyde is unique due to its specific combination of a bicyclic structure and an aldehyde functional group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
85392-34-3 |
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Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
(2E)-2-(2-bicyclo[2.2.1]hept-5-enylmethylidene)butanal |
InChI |
InChI=1S/C12H16O/c1-2-9(8-13)5-12-7-10-3-4-11(12)6-10/h3-5,8,10-12H,2,6-7H2,1H3/b9-5+ |
InChI Key |
ITHIOGMYPOYWSQ-WEVVVXLNSA-N |
Isomeric SMILES |
CC/C(=C\C1CC2CC1C=C2)/C=O |
Canonical SMILES |
CCC(=CC1CC2CC1C=C2)C=O |
Origin of Product |
United States |
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